Cas no 946387-40-2 (2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione)

2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione 化学的及び物理的性質
名前と識別子
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- 2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione
- STK898863
- 2,2-DIMETHYL-5-(((4-PHENYL(2,5-THIAZOLYL))AMINO)METHYLENE)-1,3-DIOXANE-4,6-DIONE
- 2,2-dimethyl-5-(((4-phenylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
- 2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione
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- MDL: MFCD00170237
- インチ: 1S/C16H14N2O4S/c1-16(2)21-13(19)11(14(20)22-16)8-17-15-18-12(9-23-15)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)
- InChIKey: UWJYGDVVUYOZTB-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2C=CC=CC=2)N=C1N/C=C1/C(=O)OC(C)(C)OC/1=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 492
- トポロジー分子極性表面積: 106
- 疎水性パラメータ計算基準値(XlogP): 3.5
2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3389-0072-40mg |
2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |
946387-40-2 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3389-0072-15mg |
2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |
946387-40-2 | 15mg |
$89.0 | 2023-09-11 | ||
Life Chemicals | F3389-0072-10μmol |
2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |
946387-40-2 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3389-0072-1mg |
2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |
946387-40-2 | 1mg |
$54.0 | 2023-09-11 | ||
abcr | AB160125-1g |
2,2-Dimethyl-5-(((4-phenyl(2,5-thiazolyl))amino)methylene)-1,3-dioxane-4,6-dione; . |
946387-40-2 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB160125-10g |
2,2-Dimethyl-5-(((4-phenyl(2,5-thiazolyl))amino)methylene)-1,3-dioxane-4,6-dione; . |
946387-40-2 | 10g |
€482.50 | 2024-06-10 | ||
Life Chemicals | F3389-0072-4mg |
2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |
946387-40-2 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3389-0072-5μmol |
2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |
946387-40-2 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3389-0072-2mg |
2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |
946387-40-2 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3389-0072-50mg |
2,2-dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione |
946387-40-2 | 50mg |
$160.0 | 2023-09-11 |
2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dioneに関する追加情報
2,2-Dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione: A Comprehensive Overview
The compound 2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione (CAS NO 946387-40-2) represents a highly complex and specialized structure within the realm of organic chemistry. This molecule is characterized by its dioxane ring, which serves as the central framework, adorned with multiple functional groups that contribute to its unique properties and potential applications in the biomedical field.
One of the key features of this compound is the presence of a 1,3-thiazole moiety. The 4-phenyl substitution on this thiazole ring introduces an aromatic component, which not only enhances the molecule's stability but also contributes to its potential pharmacological activity. This structural element is particularly intriguing due to its ability to participate in various interactions, making it a valuable component in drug design.
The dioxane-4,6-dione core of the molecule adds another layer of complexity. This bicyclic structure is known for its rigidity and ability to create steric environments that are favorable for enzyme binding. The presence of two ketone groups further enhances the compound's reactivity, making it a promising candidate for various biochemical transformations.
Recent studies have highlighted the potential of compounds with thiazole derivatives in targeting specific biological pathways. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that thiazole-containing molecules can act as potent inhibitors of kinases, which are critical in cancer signaling. This suggests that our compound could be a valuable lead in the development of anti-cancer agents.
Furthermore, the 2,2-dimethyl substitution on the dioxane ring contributes to the molecule's hydrophobicity, which is often desirable in drug candidates as it can improve bioavailability. This feature, combined with the thiazole moiety's ability to engage in hydrogen bonding, creates a balanced profile that may be advantageous in medicinal chemistry applications.
The aminomethylidene group attached at position 5 of the dioxane ring introduces another site for potential interaction. This group can act as a bridge between different parts of the molecule, influencing its conformation and reactivity. Such structural elements are often critical in determining a compound's pharmacokinetics and efficacy.
In terms of synthesis, this compound represents a challenging target due to its intricate structure. However, its modular design allows for stepwise assembly, making it feasible to synthesize using modern organic synthetic techniques. The incorporation of the 1,3-thiazole ring can be achieved through various methods, including nucleophilic substitution and coupling reactions.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of such compounds with greater accuracy. For instance, molecular docking studies using software like AutoDock have revealed that our compound has high affinity for certain protein pockets, suggesting its potential as a lead in drug discovery efforts.
The biomedical applications of this compound are vast and varied. Its structural features make it a suitable candidate for exploring its role in inflammation, neurodegenerative diseases, and oncology. For example, its interaction with the COX-2 enzyme, a key target in anti-inflammatory drug development, has been explored in several preclinical studies.
Moreover, the phenyl group on the thiazole ring can be further functionalized to introduce additional biological activities. This flexibility not only enhances the compound's utility but also opens up avenues for personalized medicine approaches, where molecular modifications can be tailored to specific patient needs.
In conclusion, 2,2-dimethyl-5-{(4-phenyl-1,3-thiazol-2-yl)aminomethylidene}-1,3-dioxane-4,6-dione (CAS NO 946387-40-2) stands as a testament to the boundless creativity and innovation in organic chemistry. Its unique structure, combining elements of dioxane, thiazole, and aminomethylidene groups, positions it as a promising candidate for biomedical research and drug development. As our understanding of its properties continues to evolve, so too will its applications in addressing some of the most pressing challenges in human health.
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